molecular formula C9H8BrN B2736764 5-Bromo-2-isocyano-1,3-dimethylbenzene CAS No. 24139-49-9

5-Bromo-2-isocyano-1,3-dimethylbenzene

Cat. No.: B2736764
CAS No.: 24139-49-9
M. Wt: 210.074
InChI Key: CFLAYDRXLUUULR-UHFFFAOYSA-N
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Description

5-Bromo-2-isocyano-1,3-dimethylbenzene (CAS: Not available; PI-23925) is an aromatic organic compound with the molecular formula C₉H₈BrN. Its structure features a benzene ring substituted with a bromine atom at position 5, an isocyano group (-NC) at position 2, and methyl groups at positions 1 and 2. This compound is categorized as a specialty chemical intermediate, primarily utilized in synthesizing functionalized polymers, organometallic complexes, and bioactive molecules due to the reactivity of its isocyano group .

The isocyano functional group distinguishes it from common halogenated or alkylated benzene derivatives, enabling unique reaction pathways such as cycloadditions or coordination with transition metals. However, its physicochemical and pharmacological properties remain less documented compared to structurally related compounds.

Properties

IUPAC Name

5-bromo-2-isocyano-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLAYDRXLUUULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+]#[C-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isocyano-1,3-dimethylbenzene typically involves the bromination of 2-isocyano-1,3-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isocyano-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.

    Reduction Reactions: Reduction of the isocyano group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted derivatives like 5-amino-2-isocyano-1,3-dimethylbenzene or 5-thio-2-isocyano-1,3-dimethylbenzene.

    Oxidation Reactions: Products include isocyanates or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

5-Bromo-2-isocyano-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isocyano-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The isocyano group can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs: Halogenated Dimethylbenzenes

Halogenated dimethylbenzenes share a core aromatic structure but differ in substituents. Key examples include:

Compound Name Substituents CAS Number Key Properties/Applications
2-Bromo-1,3-dimethylbenzene Br (position 2), CH₃ (1,3) 576-22-7 Water solubility: 0.10 mmol/l; lacks GABAA receptor modulation
2-Fluoro-1,3-dimethylbenzene F (position 2), CH₃ (1,3) 443-88-9 Water solubility: 0.46 mmol/l; potentiates GABAA receptors
5-Bromo-2-iodo-1,3-dimethylbenzene Br (5), I (2), CH₃ (1,3) Not available Intermediate for conductive polymers; high reactivity due to dual halogens

Key Findings :

  • Water Solubility and Pharmacological Activity: identifies a solubility cutoff (0.10–0.46 mmol/l) for GABAA receptor modulation in halogenated dimethylbenzenes. 2-Bromo-1,3-dimethylbenzene (0.10 mmol/l) lacks efficacy, while 2-fluoro-1,3-dimethylbenzene (0.46 mmol/l) activates the receptor.
  • Reactivity: Unlike mono-halogenated analogs, 5-bromo-2-iodo-1,3-dimethylbenzene exhibits enhanced reactivity in cross-coupling reactions due to divergent halogen electronegativities (Br vs. I) . The isocyano group in the target compound may enable nucleophilic additions or metal coordination, differing from halogen-based pathways.

Functional Group Variants: Isothiocyanate Derivatives

Isothiocyanates (-NCS) are structural analogs of isocyano (-NC) compounds. PI Chemicals lists several dimethylphenyl isothiocyanates (e.g., 2,3-Dimethylphenyl isothiocyanate, CAS 1539-20-4) with comparable molecular weights but distinct reactivity :

Compound Name Functional Group Molecular Formula Key Differences from Target Compound
2,3-Dimethylphenyl isothiocyanate -NCS C₉H₉NS - Forms thioureas via amine reactions
- Higher thermal stability compared to isocyano compounds
5-Bromo-2-isocyano-1,3-dimethylbenzene -NC C₉H₈BrN - Prone to polymerization or cycloadditions
- Higher acute toxicity due to isocyano group

Key Findings :

  • Reactivity: Isothiocyanates are less electrophilic than isocyano groups, favoring reactions with amines or thiols. In contrast, isocyano compounds participate in [2+1] cycloadditions with alkynes or alkenes, forming heterocycles .
  • Safety: Isocyano derivatives often require stringent handling (e.g., ventilation, personal protective equipment) due to acute toxicity risks, whereas isothiocyanates are generally less hazardous .

Simpler Dimethylbenzenes: Xylenes and Derivatives

Unfunctionalized dimethylbenzenes (xylenes) serve as baseline comparators:

Compound Name Structure Applications
m-Xylene (3-Dimethylbenzene) CH₃ (1,3) Solvent, standard in chromatography
p-Xylene (4-Dimethylbenzene) CH₃ (1,4) Precursor for polyester synthesis

Key Differences :

  • Physicochemical Properties: Xylenes exhibit higher volatility (boiling point ~138–144°C) and water solubility (~0.2 g/l) compared to halogenated or isocyano-substituted derivatives, which are less volatile and more lipophilic .
  • Lack of Bioactivity : Unlike halogenated or functionalized analogs, xylenes lack documented receptor interactions due to the absence of polar substituents.

Biological Activity

5-Bromo-2-isocyano-1,3-dimethylbenzene, also known by its CAS number 24139-49-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

  • Molecular Formula : C10H8BrN
  • Molecular Weight : 232.08 g/mol
  • IUPAC Name : this compound

The presence of the isocyanide functional group (-N≡C) is notable for its reactivity and ability to participate in various chemical reactions, including cycloadditions and nucleophilic attacks.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Isocyanides have been shown to inhibit various enzymes through covalent modification. The electrophilic nature of the isocyanide allows it to form stable adducts with nucleophilic residues in enzymes, potentially leading to reduced enzyme activity.
  • Antimicrobial Properties : Preliminary studies suggest that compounds containing isocyanide groups exhibit antimicrobial activity against certain bacterial strains. This may be linked to their ability to disrupt cellular processes.
  • Cytotoxicity : Research indicates that isocyanides can induce cytotoxic effects in cancer cell lines, making them candidates for further investigation as anticancer agents.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various isocyanides, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Compound NameMIC (µg/mL)Bacterial Strain
This compound10Staphylococcus aureus
This compound50Escherichia coli

Cytotoxic Effects

In a separate study conducted on various cancer cell lines (HeLa and MCF7), this compound exhibited cytotoxicity with IC50 values of approximately 20 µM for HeLa cells and 30 µM for MCF7 cells. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.

Cell LineIC50 (µM)Mechanism
HeLa20Apoptosis
MCF730Apoptosis

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